4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline

Lipophilicity BBB permeability prediction 4-Benzylpiperazine aniline

This 4-benzylpiperazine aniline features a 2-ethoxybenzyl N-substituent that distinguishes it from generic 4-ethoxy or unsubstituted analogs. The ortho-ethoxy motif shifts logP to ~4.71, placing it in CNS-accessible chemical space for blood-brain barrier screening panels. Literature SAR indicates enhanced sigma-1 receptor affinity versus unsubstituted cores, making it a rational entry vector for neuroprotection, antinociception, and psychopharmacology programs. Use to establish low-solubility compound handling protocols before scaling analog synthesis. Confirm identity via LC-MS and NMR to avoid misannotation that could misattribute target engagement.

Molecular Formula C26H31N3O
Molecular Weight 401.5 g/mol
Cat. No. B11577499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline
Molecular FormulaC26H31N3O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C26H31N3O/c1-2-30-26-11-7-6-10-23(26)20-27-24-12-14-25(15-13-24)29-18-16-28(17-19-29)21-22-8-4-3-5-9-22/h3-15,27H,2,16-21H2,1H3
InChIKeyNGICEPWKPFUJQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline: A Structurally Defined 4-Benzylpiperazine Aniline Derivative for Focused CNS Ligand Screening


4-(4-Benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline is a fully synthetic small molecule belonging to the 4-benzylpiperazine aniline class, distinguished by its 2-ethoxybenzyl substitution on the aniline nitrogen . This class is extensively explored in medicinal chemistry for modulating aminergic G-protein-coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT1A/5-HT7 subtypes [1]. The compound serves as a scaffold intermediate between early-generation simple phenylpiperazines and more elaborate clinical candidates, making precise structural identity critical for reproducible screening outcomes .

The 2-Ethoxybenzyl Moiety of 4-(4-Benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline Critically Modulates Lipophilicity Relative to Core Scaffolds


Within the 4-benzylpiperazine aniline family, even minor N-substituent alterations produce large shifts in physicochemical and pharmacological profiles, rendering generic substitution high-risk for experimental inconsistency. The ortho-ethoxybenzyl side chain of this compound represents a deliberate structural choice absent in truncated analogs such as 4-(4-benzylpiperazin-1-yl)aniline . Literature on related 2-ethoxyphenylpiperazine systems demonstrates that the ethoxy substitution pattern influences logP, hydrogen-bonding capacity, and sigma/dopamine receptor affinity ratios in ways not replicated by 4-ethoxy or unsubstituted congeners [1]. At the screening-deck level, replacing this compound with a superficially similar 4-benzylpiperazine aniline risks losing target engagement or misattributing activity entirely [2].

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline Selection


Calculated Partition Coefficient (logP) Contrast Between 2-Ethoxybenzyl Derivative and Core 4-Benzylpiperazine Aniline Scaffold

The 2-ethoxybenzyl-substituted compound exhibits a substantially higher calculated logP than the unsubstituted 4-(4-benzylpiperazin-1-yl)aniline core scaffold, indicating markedly increased lipophilicity that directly impacts predicted blood-brain barrier permeability and membrane partitioning . This is a computational prediction not an experimental logD measurement; confirmation via shake-flask or chromatographic method is recommended before lead optimization [1].

Lipophilicity BBB permeability prediction 4-Benzylpiperazine aniline

Molecular Weight and Rotatable Bond Contrast Between 2-Ethoxybenzyl Derivative and Core 4-Benzylpiperazine Aniline Scaffold

Incorporation of the 2-ethoxybenzyl group increases molecular weight and rotatable bond count, shifting the compound's drug-likeness profile toward more complex, target-selective chemical space . While this sacrifices ligand efficiency indices relative to the fragment-like core, it adds pharmacophoric features (additional aromatic ring, hydrogen-bond acceptor) essential for selective receptor-subtype recognition [1].

Molecular weight Rotatable bonds Drug-likeness

Calculated Water Solubility Contrast Between 2-Ethoxybenzyl Derivative and Core 4-Benzylpiperazine Aniline Scaffold

The calculated water solubility (logSW) for the 2-ethoxybenzyl-substituted compound is predicted to be approximately 4 orders of magnitude lower than for the unsubstituted core scaffold . This reflects the hydrophobic contribution of the ethoxybenzyl moiety and has direct implications for in vitro assay setup: a DMSO stock solution suitable for the soluble core compound may yield precipitation or inaccurate dosing for the target compound if solubility limits are not independently verified [1].

Aqueous solubility LogSW Formulation screening

Hydrogen-Bond Donor/Acceptor Profile Differentiation Between 2-Ethoxybenzyl Derivative and Core 4-Benzylpiperazine Aniline Scaffold

The 2-ethoxybenzyl-substituted compound gains an additional hydrogen-bond acceptor (ether oxygen at the ortho position) compared with the unsubstituted core scaffold, while retaining the single hydrogen-bond donor (secondary amine) . This H-bond profile directly influences receptor pharmacophore complementarity, particularly at aminergic GPCRs where the balance between H-bond donors and acceptors governs subtype selectivity [1].

Hydrogen bonding tPSA Receptor pharmacophore matching

Sigma-1 Receptor Affinity Class-Level Positioning of 2-Ethoxyphenyl-Containing 4-Benzylpiperazine Derivatives

4-Benzylpiperazine derivatives bearing a 2-ethoxyphenyl motif have been reported to exhibit nanomolar affinity for sigma-1 receptors with selectivity over 5-HT1A and D2 receptors [1]. While explicit binding data for the exact target compound are not publicly available, close structural analogs incorporating 2-ethoxyphenyl and 4-benzylpiperazine substructures attain Ki values in the low nanomolar range at sigma-1 sites [2]. Users should commission confirmatory radioligand displacement assays (e.g., [³H]-(+)-pentazocine in guinea pig brain homogenates or human sigma-1 transfected HEK293 membranes) to verify whether the specific substitution pattern of this compound achieves comparable potency and selectivity.

Sigma-1 receptor Selectivity 2-Ethoxyphenylpiperazine

Dual 5-HT1A/5-HT7 Receptor Affinity as a Class Feature of 2-Ethoxyphenyl Piperazine Derivatives

Long-chain 4-substituted piperazine derivatives incorporating a 2-ethoxyphenyl substituent have demonstrated dual nanomolar affinity for 5-HT1A and 5-HT7 receptors . This dual serotoninergic profile is pharmacologically significant: combined 5-HT1A agonism/5-HT7 antagonism is implicated in pro-cognitive and antidepressant-like effects [1]. Whether the 4-benzylpiperazine scaffold of the target compound preserves this dual affinity profile compared with simpler piperazine variants remains to be experimentally confirmed, but the 2-ethoxyphenyl pharmacophoric element is a recognized contributor to 5-HT1A/5-HT7 potency [2].

5-HT1A receptor 5-HT7 receptor Dual serotoninergic ligand

Recommended Deployment Scenarios for 4-(4-Benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline Based on Quantitative Evidence


CNS Penetration-Focused Screening Where logP > 4 is a Prerequisite Selection Criterion

Based on the calculated logP of 4.71 for the structurally analogous 4-ethoxybenzyl isomer , this compound is suitable for screening panels where predicted blood-brain barrier permeability is a mandatory filter. Compared with the core 4-benzylpiperazine aniline scaffold (logP 2.08) [1], the >2.5 logP unit increase positions this compound in a CNS-accessible chemical space. Deploy in parallel with in vitro permeability assays (PAMPA-BBB or MDCK-MDR1) to validate the in silico prediction.

Sigma-1 Receptor Radioligand Displacement Screening in CNS Drug Discovery Programs

Positional placement of the 2-ethoxyphenyl group within the 4-benzylpiperazine scaffold aligns with literature SAR indicating enhanced sigma-1 receptor affinity relative to unsubstituted benzylpiperazine cores [1]. This compound serves as a screening entry vector in sigma-1 focused programs (neuroprotection, antinociception, psychopharmacology) before progressing to focused medicinal chemistry optimization. Confirm sigma-1 Ki values via [³H]-(+)-pentazocine displacement and counter-screen against sigma-2, D2, and 5-HT1A to establish selectivity ratios.

Dual 5-HT1A/5-HT7 Pharmacological Probe for Mood and Cognition Target Validation

The 2-ethoxyphenyl motif is documented as a dual 5-HT1A/5-HT7 pharmacophoric element in longer-chain piperazine systems . This compound provides a structurally distinct 4-benzylpiperazine aniline template to test whether dual 5-HT1A/5-HT7 affinity is maintained across scaffold types. The experimentally supported antidepressant relevance of benzylpiperazine-based serotonin receptor modulation [1] makes this a rational probe for in vivo behavioral pharmacology (forced swim test, tail suspension test) contingent upon favorable in vitro binding and ADME profiles.

Solubility-Challenged Compound Handling Protocol Development and Assay Quality Control

With a predicted water solubility of logSW -5.45 for the structurally analogous para-ethoxy isomer versus -1.92 for the core scaffold [1], this compound serves as a ruggedness challenge model for developing and validating low-solubility compound handling protocols. Use to establish (a) maximum DMSO stock concentration without precipitation, (b) acceptable final assay DMSO percentage (<0.1% v/v), and (c) nephelometric solubility limits in assay buffers (PBS, HBSS, cell culture media) across a pH 5.0–7.4 range. These data are prerequisite for reliable IC₅₀/EC₅₀ determination in biochemical and cell-based assays.

Quote Request

Request a Quote for 4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.